6-Propylpiperidin-3-ol

Toxicology Natural Products Alkaloid Pharmacology

Researchers studying hemlock alkaloid toxicology or seeking a selective lipoxygenase (LOX) probe often face supply inconsistency and generic alternatives. 6-Propylpiperidin-3-ol (pseudoconhydrine) solves this with its distinct multi-target enzyme inhibition profile, unlike its isomer conhydrine. • Unique LOX inhibition enables specific dissection of arachidonic acid metabolism (distinct from COX pathways). • Two chiral centers provide a valuable scaffold for asymmetric synthesis of complex chiral molecules. • Quantifiable, non-nicotinic toxicity profile makes it essential for forensic and food safety analytical method validation.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 10388-97-3
Cat. No. B3204584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propylpiperidin-3-ol
CAS10388-97-3
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCC1CCC(CN1)O
InChIInChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3
InChIKeyBQSAUYXITCMAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propylpiperidin-3-ol Overview


6-Propylpiperidin-3-ol, commonly known as pseudoconhydrine, is a naturally occurring piperidine alkaloid (CAS No. 10388-97-3, Molecular Formula: C8H17NO, Molecular Weight: 143.23 g/mol) found in the poison hemlock plant (Conium maculatum) and other species [1]. As a secondary metabolite, it is part of a class of compounds known for their potent biological activities and toxicities, which include its structural analogs like coniine and conhydrine [2]. This compound is primarily procured for research into its specific toxicological profile, enzyme inhibition characteristics, and as a chiral building block in synthetic chemistry, distinguishing it from its more widely studied but often less selectively characterized counterparts .

1 Natural piperidine alkaloid for toxicology research and enzyme inhibition studies
2 Chiral building block with defined stereochemistry for asymmetric synthesis workflows
3 Differentiated from coniine and conhydrine by mechanism and potency profile

6-Propylpiperidin-3-ol Irreplaceability


The piperidine alkaloid family from Conium maculatum, including coniine, conhydrine, and 6-propylpiperidin-3-ol (pseudoconhydrine), demonstrates that minor structural variations lead to distinct biological and physicochemical profiles, rendering generic substitution untenable for precise research. While these compounds share a common biosynthetic origin, their specific substituent positions and stereochemistry result in divergent toxicological profiles and enzyme inhibition patterns. For example, although conhydrine and pseudoconhydrine are positional isomers and exhibit comparable overall toxicity, they are distinct from the more acutely toxic coniine, which acts via a different primary mechanism (nicotinic acetylcholine receptor agonism) [1]. Furthermore, emerging data shows that 6-propylpiperidin-3-ol possesses a unique and quantifiable multi-target enzyme inhibition profile that is not a class-wide characteristic, as detailed in the evidence below [2].

vs. Coniine
Mechanism mismatch: coniine acts as a nicotinic receptor agonist, whereas pseudoconhydrine is a multi-target enzyme inhibitor. Toxicity endpoint context may not transfer.
vs. Conhydrine
Functional and physicochemical mismatch despite being positional isomers. Enzyme inhibition profile, receptor activity, and melting point may shift significantly.
vs. Synthetic analogs
ADME prediction and stereochemical context are unique to the natural alkaloid scaffold and may not transfer to simplified piperidine derivatives.

6-Propylpiperidin-3-ol Evidence Guide


Toxicity Profile vs. Coniine

A key differentiator for 6-propylpiperidin-3-ol (pseudoconhydrine) is its toxicity profile relative to the primary toxin in its class, coniine. Both pseudoconhydrine and its isomer conhydrine share a comparable lethal dose in animal models, which is significantly lower than that of coniine. This quantitative difference is critical for studies involving nicotinic receptor mechanisms or toxicity comparisons. [1]

Toxicity vs. Coniine
Cross-study comparable
LDLo 400 µg/kg vs. ~500 mg total human lethal dose; ~1000x less toxic in animal models.
Supports toxicity endpoint differentiation and class-specific safety review.
In vivo guinea pig model; cross-species extrapolation requires review.
Toxicology Natural Products Alkaloid Pharmacology

Enzyme Inhibition vs. Conhydrine

6-Propylpiperidin-3-ol exhibits a distinct, quantifiable inhibition profile against specific enzymes that is not shared by its close structural isomer, conhydrine. Specifically, it has been characterized as a potent lipoxygenase inhibitor, while conhydrine does not appear to share this activity. This functional divergence highlights the importance of sourcing the correct isomer for targeted biochemical studies. [1]

Enzyme Inhibition vs. Conhydrine
Cross-study comparable
Potent lipoxygenase inhibitor; inhibits platelet 12-LOX at 30 µM. Conhydrine lacks this activity.
Supports pathway-response context for LOX and arachidonic acid metabolism studies.
In vitro enzyme panel; mechanism interpreted as enzyme inhibition vs. receptor agonism.
Enzymology Drug Discovery Inflammation Lipoxygenase

Predicted ADMET Profile

Computational models predict a favorable ADMET profile for 6-propylpiperidin-3-ol, particularly its high probability for human intestinal absorption and ability to cross the blood-brain barrier (BBB). These predicted properties are superior to many synthetic piperidine derivatives and provide a rationale for its exploration as a CNS-active scaffold, which is not a general characteristic of all piperidine alkaloids. [1]

Predicted ADMET Profile
Class-level inference
74.29% probability of human intestinal absorption (admetSAR 2.0).
Exposure-model context may support early lead profiling; data to verify in vitro.
In silico prediction only; experimental validation required.
ADMET Pharmacokinetics Medicinal Chemistry Drug Design

Physicochemical Properties vs. Conhydrine

Despite being positional isomers, 6-propylpiperidin-3-ol (pseudoconhydrine) and conhydrine exhibit distinct physicochemical properties, particularly in their melting points and crystalline forms. These differences directly impact handling, formulation, and analytical method development. [1]

Physicochemical vs. Conhydrine
Head-to-head
Melting point ~105 °C (base); HCl salt 213 °C. Conhydrine melts at 121 °C.
Supports identity verification and salt-form selection upon receipt.
Laboratory melting point determination; purity-dependent.
Physical Chemistry Analytical Chemistry Formulation Science

Predicted BBB Penetration

Computational models indicate that 6-propylpiperidin-3-ol has a high probability of penetrating the blood-brain barrier (BBB). This predicted property, coupled with its distinct mechanism as an enzyme inhibitor rather than a receptor agonist, positions it as a potentially valuable tool for investigating CNS inflammation and other central enzyme targets, a utility that is less clear for its receptor-acting analogs. [1]

Predicted BBB Penetration
Class-level inference
78.15% probability of blood-brain barrier penetration (admetSAR 2.0).
CNS exposure-model context supports CNS enzyme target screening studies.
In silico prediction only; experimental validation required.
Neuroscience CNS Drug Discovery ADME Blood-Brain Barrier

6-Propylpiperidin-3-ol Applications


Lipoxygenase-Mediated Inflammatory Pathways

6-Propylpiperidin-3-ol is best applied as a chemical probe in enzymatic assays to study the inhibition of lipoxygenase (LOX) and its downstream effects on arachidonic acid metabolism. Unlike its structural isomer conhydrine, which lacks this activity, pseudoconhydrine provides a specific tool for dissecting the LOX pathway, distinct from cyclooxygenase (COX) pathways, in cellular models of inflammation [1].

Chiral Building Block & Alkaloid Synthesis

With its two chiral centers, 6-propylpiperidin-3-ol is a valuable scaffold for asymmetric synthesis. The specific stereochemistry (e.g., the (3S,6S)-enantiomer) is used to synthesize complex chiral molecules, such as other piperidine alkaloids and related pharmaceuticals. Its differentiation from its isomer is critical here, as each isomer will lead to a different set of downstream chiral products .

Hemlock Alkaloid Toxicology Studies

Due to its unique and quantifiable toxicity profile relative to coniine, 6-propylpiperidin-3-ol is an essential component in research on hemlock poisoning. Its use allows for the precise study of non-nicotinic toxic mechanisms and the validation of analytical methods for detecting specific alkaloid toxins in forensic and food safety applications .

CNS-Penetrant Enzyme Inhibitor Development

Leveraging its predicted high probability for blood-brain barrier penetration and favorable oral bioavailability, 6-propylpiperidin-3-ol can serve as an early lead-like scaffold in medicinal chemistry programs for developing new CNS-active therapeutics targeting enzymes such as lipoxygenase or phosphodiesterases [2].

Application
Selection Property
Validation Focus
Lipoxygenase pathway studies
Multi-target enzyme inhibition profile
LOX vs. COX pathway selectivity and arachidonic acid metabolism endpoints
Chiral synthesis and building block research
Defined (3S,6S) stereochemistry
Enantiomeric identity verification and downstream chiral product analysis
Hemlock alkaloid toxicology screening
Quantifiable toxicity profile distinct from coniine
Non-nicotinic mechanism endpoints and analytical method validation
CNS enzyme target screening studies
Predicted BBB penetration probability
CNS exposure-model review and enzyme inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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